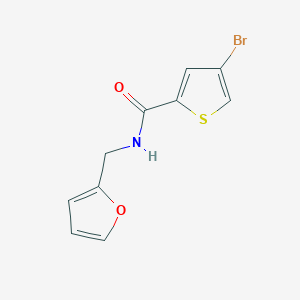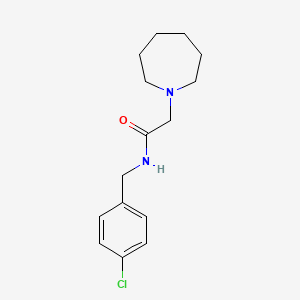
2-(1-azepanyl)-N-(4-chlorobenzyl)acetamide
Overview
Description
2-(1-azepanyl)-N-(4-chlorobenzyl)acetamide, commonly known as ACA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It is a member of the family of N-acyl amino acid derivatives, which are known to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of ACA is not fully understood, but it is believed to exert its effects through various pathways. Studies have shown that ACA can induce apoptosis, inhibit cell proliferation, and suppress tumor growth. It has also been shown to modulate the activity of various enzymes and signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
ACA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activities. It has also been shown to modulate the levels of various cytokines and growth factors, including TNF-α, IL-1β, and VEGF.
Advantages and Limitations for Lab Experiments
One of the main advantages of ACA is its potent anti-cancer activity, which makes it a promising candidate for the development of anti-cancer drugs. However, its low solubility and stability in aqueous solutions can limit its use in some experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for the study of ACA. One area of interest is the development of ACA-based anti-cancer drugs, which could potentially offer a more targeted and effective treatment for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of ACA and its potential applications in other fields of medicine, such as neuroprotection and pain management.
Scientific Research Applications
ACA has been studied for its potential applications in various fields of medicine, including cancer treatment, neuroprotection, and pain management. Studies have shown that ACA exhibits potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to have neuroprotective effects against oxidative stress and to alleviate pain in animal models.
properties
IUPAC Name |
2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c16-14-7-5-13(6-8-14)11-17-15(19)12-18-9-3-1-2-4-10-18/h5-8H,1-4,9-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXSXTLWCNNSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



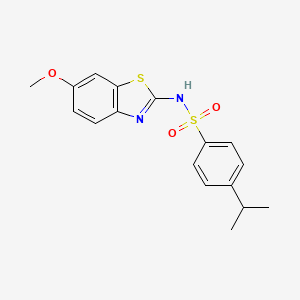
![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4267154.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4267160.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4267168.png)
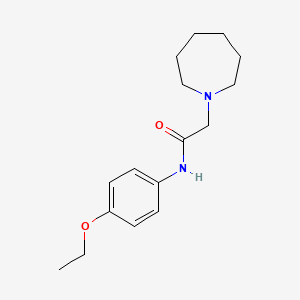
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4267187.png)
![ethyl 4-(4-butylphenyl)-2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4267194.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-methyl-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4267199.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4267223.png)
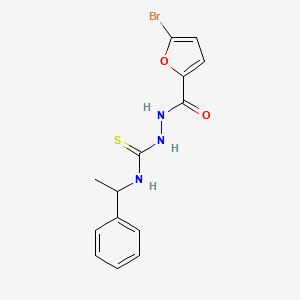
![2-(3-chlorophenyl)-3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4267243.png)
